2-dodecyl-7-hydroxy-3H-phenoxazin-3-one
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Overview
Description
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one is a fluorescent dye belonging to the phenoxazine family. It is known for its high fluorescence quantum yield and is commonly used as a fluorochrome to stain biological specimens . The compound has the molecular formula C24H31NO3 and is characterized by its ability to react with hydroxyl radicals in cells, making it useful for measuring reactive oxygen species (ROS) and studying oxidative stress .
Preparation Methods
The synthesis of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one typically involves the reaction of resorufin with dodecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain pure this compound .
Chemical Reactions Analysis
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form resorufin, which is a highly fluorescent compound.
Reduction: It can be reduced to dihydroresorufin, which is non-fluorescent.
Substitution: The dodecyl group can be substituted with other alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions are resorufin and dihydroresorufin .
Scientific Research Applications
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one involves its ability to react with hydroxyl radicals and other reactive oxygen species. When it encounters these radicals, it undergoes oxidation to form resorufin, which emits fluorescence. This fluorescence can be measured to quantify the presence of ROS and assess oxidative stress in biological samples . The molecular targets include cellular components that generate ROS, such as mitochondria and enzymes like superoxide dismutase .
Comparison with Similar Compounds
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one is unique due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to penetrate cell membranes. Similar compounds include:
Resorufin: A parent compound with similar fluorescence properties but lacks the dodecyl group.
Amplex Red: A structurally related compound used for detecting hydrogen peroxide (H2O2) in biological samples.
Dihydroresorufin: A reduced form of resorufin that is non-fluorescent and can be oxidized back to resorufin under appropriate conditions.
These compounds share similar fluorescence properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C24H31NO3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
8-dodecyl-7-hydroxyphenoxazin-3-one |
InChI |
InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)28-23-16-19(26)13-14-20(23)25-21/h13-17,27H,2-12H2,1H3 |
InChI Key |
PDNJNQOJZZEZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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